N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine
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Overview
Description
N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chlorophenyl group, a methylindole moiety, and a methylpyridine group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cell cycle progression and protein synthesis.
Biochemical Pathways
Indole derivatives are known to affect a variety of biological pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the polymerization of tubulin, a key protein involved in cell division .
Result of Action
Based on the known effects of similar compounds, it could potentially induce cell apoptosis, arrest cell cycle progression, and inhibit protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and Grignard reagents for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully hydrogenated derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Known for their anti-HIV activity.
Indomethacin analogs: Studied for their COX-2 inhibitory and anti-inflammatory properties.
Uniqueness
N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine stands out due to its unique combination of structural features, which confer distinct biological activities and synthetic versatility
Properties
IUPAC Name |
N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3/c1-14-6-5-9-20(24-14)26-22(16-10-12-17(23)13-11-16)21-15(2)25-19-8-4-3-7-18(19)21/h3-13,22,25H,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBLQUIOBAZQEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)Cl)C3=C(NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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